![molecular formula C24H25N5O2 B2918415 1-benzyl-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 899412-74-9](/img/structure/B2918415.png)
1-benzyl-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
This compound shows potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are implicated in various types of tumors, and targeting them can be an effective strategy for cancer therapy. Derivatives of this compound could inhibit the proliferation and induce apoptosis in cancer cells, such as breast cancer 4T1 cells .
Drug Development
Due to its inhibitory effects on FGFR, this compound could serve as a lead compound in drug development . Its low molecular weight and potent activity make it an appealing candidate for further optimization in the quest for novel cancer treatments.
Neuropharmacology
As a derivative of benzylpiperazine, this compound may have stimulant effects and could be studied for its neuropharmacological properties . It could provide insights into the treatment of neurological disorders or the development of new psychotropic medications.
Pharmacokinetics and Metabolism
The compound’s metabolism and excretion pathways could be explored. Understanding its pharmacokinetic profile, including how it is metabolized by the liver and excreted by the kidneys, is crucial for drug design and safety assessments .
Legal and Regulatory Research
The compound’s legal status varies by country, which presents an opportunity for research into its regulatory aspects . Studying its classification and the implications of its legal status can inform policy decisions and control measures .
Chemical Synthesis and Optimization
Research into the synthesis and optimization of this compound can lead to the discovery of more efficient production methods. This can facilitate its availability for research and potential therapeutic use .
Wirkmechanismus
Target of Action
Similar compounds such as methylbenzylpiperazine (mbzp) are known to have stimulant effects .
Mode of Action
It’s worth noting that compounds with similar structures, such as mbzp, are known to have stimulant effects . These effects are often achieved through interactions with various neurotransmitter systems in the brain.
Biochemical Pathways
Similar compounds like mbzp are known to affect neurotransmitter systems, which could involve a variety of biochemical pathways .
Pharmacokinetics
Mbzp, a compound with a similar structure, is known to be metabolized in the liver and excreted via the kidneys .
Result of Action
Similar compounds like mbzp are known to have stimulant effects, which could involve a variety of molecular and cellular changes .
Eigenschaften
IUPAC Name |
6-benzyl-10-methyl-5-(4-methylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-7-6-10-28-21(17)25-22-19(23(28)30)15-20(24(31)27-13-11-26(2)12-14-27)29(22)16-18-8-4-3-5-9-18/h3-10,15H,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDXVYPCHWYQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCN(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.